N-(cyclopropylmethyl)-4-iodoaniline
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Overview
Description
N-(cyclopropylmethyl)-4-iodoaniline is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an aniline ring substituted with an iodine atom at the para position
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized through the direct reaction of cyclopropylmethylamine with 4-iodoaniline under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve more complex multi-step processes to ensure purity and yield. These processes often require specialized equipment and controlled environments to manage the reactivity of the involved chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the iodine atom, potentially leading to the formation of different derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Typical reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as halides, alkyl groups, and others.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Derivatives with reduced iodine content.
Substitution Products: A range of compounds with different substituents replacing the iodine atom.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-4-iodoaniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-4-iodoaniline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
N-(cyclopropylmethyl)-4-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-(cyclopropylmethyl)-4-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-(cyclopropylmethyl)-4-iodoaniline is unique due to the presence of the iodine atom, which imparts different chemical properties and reactivity compared to its chloro, bromo, and fluoro analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXAPOYQYUGYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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